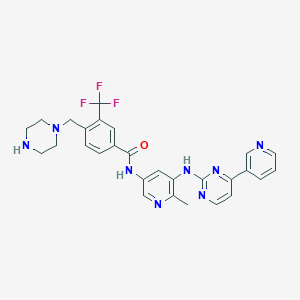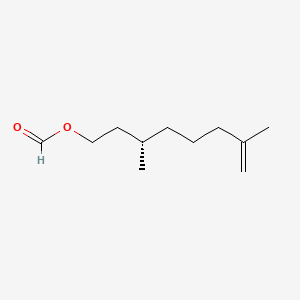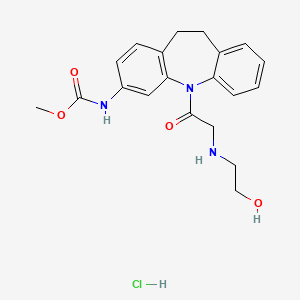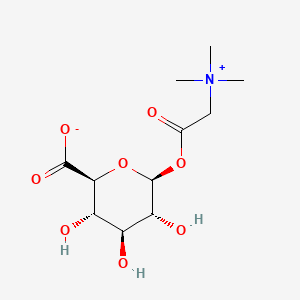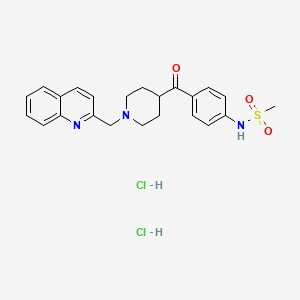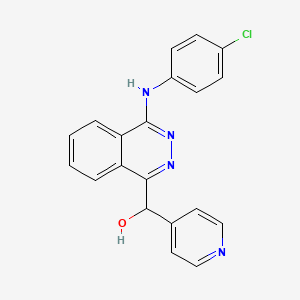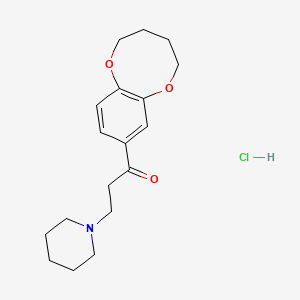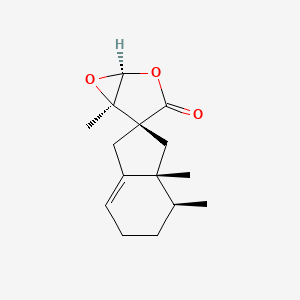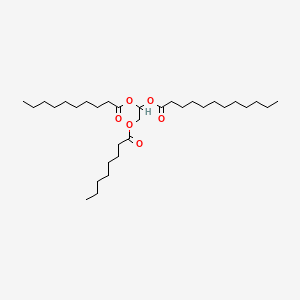
1-(Decanoyloxy)-2-(octanoyloxy)ethyl dodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts involves the sulfonation of C14-16 alkanes and alkenes. The reaction typically uses sulfur trioxide or oleum as the sulfonating agents. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to ensure complete sulfonation. Industrial production methods often involve continuous processes to maximize yield and efficiency .
化学反応の分析
Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates, which are more stable and have enhanced surfactant properties.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide group, altering its chemical properties.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as hydroxyl or amino groups, to create derivatives with different properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学的研究の応用
Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts have a wide range of scientific research applications:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to their amphiphilic nature.
Medicine: Investigated for their potential use in drug delivery systems and as antimicrobial agents.
Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes.
作用機序
The mechanism of action of Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts involves their ability to reduce surface tension and form micelles. This property allows them to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where they can disrupt lipid bilayers and alter protein conformation, leading to changes in cellular functions .
類似化合物との比較
Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts can be compared with other surfactants such as:
Sodium dodecyl sulfate (SDS): While both compounds are surfactants, SDS has a shorter alkyl chain and is more commonly used in laboratory settings.
Sodium lauryl ether sulfate (SLES): SLES has an ether linkage in its structure, making it less irritating to the skin compared to Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts.
Linear alkylbenzene sulfonates (LAS): LAS are more biodegradable and are preferred in environmentally friendly formulations. The uniqueness of Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts lies in their specific alkyl chain length and the presence of both hydroxy and alkene groups, which provide distinct surfactant properties.
特性
分子式 |
C32H60O6 |
|---|---|
分子量 |
540.8 g/mol |
IUPAC名 |
(1-decanoyloxy-2-octanoyloxyethyl) dodecanoate |
InChI |
InChI=1S/C32H60O6/c1-4-7-10-13-15-16-18-21-24-27-31(35)38-32(28-36-29(33)25-22-19-12-9-6-3)37-30(34)26-23-20-17-14-11-8-5-2/h32H,4-28H2,1-3H3 |
InChIキー |
BKPIDSZKWXYETM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


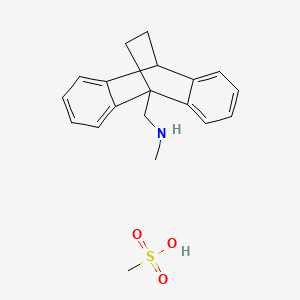

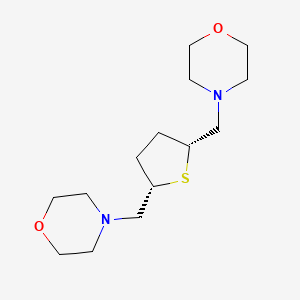

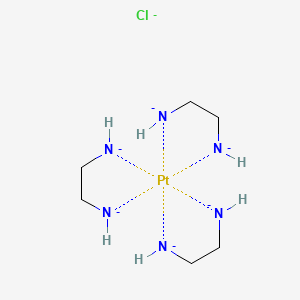
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
